![molecular formula C19H19N7O3 B2421358 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)[4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl]methanon CAS No. 1797725-80-4](/img/structure/B2421358.png)

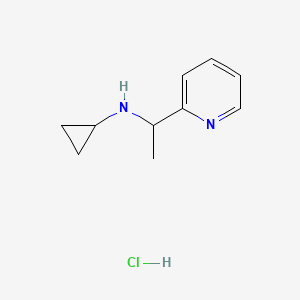

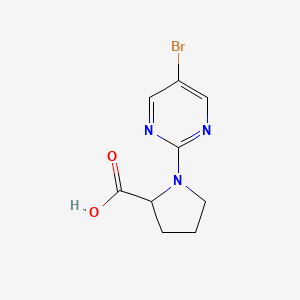

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)[4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl]methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

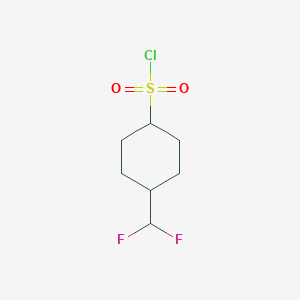

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.

The exact mass of the compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer-Aktivität

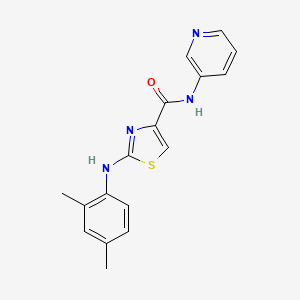

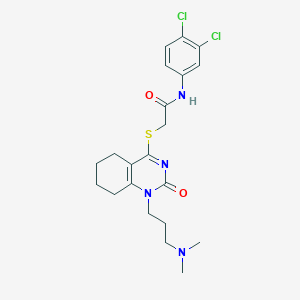

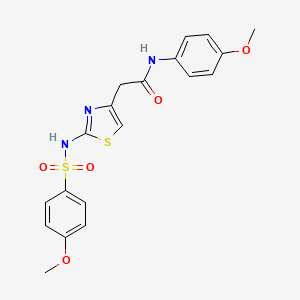

Die Struktur der Verbindung deutet auf ein Potenzial als Antikrebsmittel hin. Forscher haben neuartige 1,2,4-Triazolderivate synthetisiert, darunter auch solche, die die beschriebene Einheit enthalten. Diese Derivate wurden auf ihre zytotoxische Aktivität gegenüber menschlichen Krebszelllinien wie MCF-7, Hela und A549 untersucht. Insbesondere zeigten die Verbindungen 7d, 7e, 10a und 10d vielversprechende zytotoxische Wirkungen mit IC50-Werten unter 12 μM gegenüber Hela-Zellen . Weitere Studien könnten ihren Wirkmechanismus und ihr Potenzial als gezielte Therapie untersuchen.

Antivirale Eigenschaften

Angesichts der Bedeutung heterocyclischer Verbindungen in der antiviralen Wirkstoffforschung könnte der 1,2,4-Triazolring dieses Moleküls eine Rolle spielen. Obwohl spezifische Studien zu dieser Verbindung rar sind, wurden verwandte 1,2,4-Triazolanaloga auf ihre antivirale Aktivität untersucht. Beispielsweise enthält Ribavirin, ein antivirales Nukleosidanalog, einen 1,2,4-Triazolring und wurde gegen verschiedene Viren eingesetzt . Die Erforschung des antiviralen Potenzials unserer Verbindung könnte wertvoll sein.

Photostabilisatoren und Korrosionsschutzmittel

Verbindungen mit ähnlichen heterocyclischen Strukturen finden Anwendung in der Industrie. So dienen 1,2,4-Triazolderivate als Photostabilisatoren in Farbstoffen und fotografischen Materialien. Zusätzlich wirken sie als Korrosionsschutzmittel für Kupferlegierungen . Die Untersuchung, ob unsere Verbindung ähnliche Eigenschaften aufweist, könnte sich lohnen.

Chemische Biologie und Enzyminhibition

Die einzigartige Anordnung der funktionellen Gruppen in der Verbindung macht sie zu einem interessanten Kandidaten für chemische Biologiestudien. Molekular-Docking-Studien haben ihre Bindungsmodi in der Tasche des Aromatase-Enzyms untersucht . Weitere Untersuchungen könnten ihr Potenzial als Enzyminhibitor oder -modulator aufklären.

Wirkmechanismus

Target of Action

Similar compounds with 1,2,4-triazole moieties have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds may interact with various targets in the cell, leading to the inhibition of cell proliferation .

Mode of Action

The compound’s mode of action is likely related to its interaction with its targets, leading to changes in cellular processes. For instance, some 1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

The presence of the 1,2,4-triazole ring and the 2,3-dihydro-1,4-benzodioxine moiety could potentially influence these properties . For instance, the 1,2,4-triazole ring is known to form hydrogen bonds with different targets, which could improve the compound’s pharmacokinetics .

Result of Action

The result of the compound’s action at the molecular and cellular levels is likely the inhibition of cell proliferation and the induction of apoptosis, as observed with similar compounds . This could lead to the death of cancer cells and a reduction in tumor size.

Biochemische Analyse

Biochemical Properties

Similar compounds have shown significant inhibitory activities against certain cancer cell lines . This suggests that the compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .

Cellular Effects

Based on the properties of similar compounds, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown changes in their effects over time, including issues related to stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

It is likely that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O3/c27-19(16-11-28-14-3-1-2-4-15(14)29-16)25-9-7-24(8-10-25)17-5-6-18(23-22-17)26-13-20-12-21-26/h1-6,12-13,16H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAVHYYHEPTISX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate](/img/structure/B2421276.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2421282.png)

![N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B2421284.png)

![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2421285.png)

![(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2421298.png)